Product packaging for 9,9-Dioctyl-9H-fluoren-2-amine(Cat. No.:)

9,9-Dioctyl-9H-fluoren-2-amine

Cat. No.: B12840101
M. Wt: 405.7 g/mol
InChI Key: NDBCMNLBHDAXIQ-UHFFFAOYSA-N
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Description

Significance of Fluorene (B118485) Scaffolds in Conjugated Systems Research

The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a cornerstone in the design of conjugated materials for several key reasons. Its biphenyl (B1667301) unit, planarized by a methylene (B1212753) bridge at the C-9 position, creates a rigid and extended π-conjugated system. This inherent rigidity helps to promote significant electronic communication along the polymer backbone, which is crucial for efficient charge transport. researchgate.net

Fluorene-based materials are renowned for their robust thermal and chemical stability, high photoluminescence quantum yields (especially in the blue region of the spectrum), and good charge-carrier mobility. researchgate.netaau.edu.et These properties make them highly attractive for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. researchgate.netcdnsciencepub.com The ability to easily modify the fluorene core at various positions (notably C-2, C-7, and C-9) allows for precise tuning of its electronic and physical properties, enabling researchers to tailor materials for specific device requirements. researchgate.net

Influence of 9,9-Dialkyl Substitution on Fluorene-Based Architectures

While the unsubstituted polyfluorene backbone possesses desirable electronic properties, it suffers from poor solubility, making it difficult to process into the thin films required for electronic devices. researchgate.net The introduction of two alkyl chains at the C-9 position is a critical molecular design strategy to overcome this limitation. This substitution does not significantly disrupt the π-conjugation of the backbone, as the substituents extend out of the main chain's plane. aau.edu.etresearchgate.net

The primary benefits of 9,9-dialkyl substitution include:

Enhanced Solubility and Processability: The alkyl chains increase the free volume between polymer chains, disrupting close packing and rendering the materials soluble in common organic solvents. This allows for the use of solution-based processing techniques like spin-coating and printing to fabricate large-area and flexible devices. aau.edu.etresearchgate.netevitachem.com

Prevention of Aggregation-Induced Quenching: By sterically hindering close cofacial packing of the polymer backbones, the alkyl groups can help prevent the formation of aggregates that often lead to undesirable emission characteristics and reduced device efficiency.

The selection of the alkyl chain length is a careful balance; it must provide sufficient solubility without being so bulky that it impedes the desired intermolecular electronic interactions necessary for efficient charge transport. rsc.orgresearchgate.net

Academic Research Context of 9,9-Dioctyl-9H-fluoren-2-amine as a Fundamental Building Block

This compound (CAS Number: 959417-85-7) is a specialized chemical intermediate that embodies the principles of fluorene chemistry for advanced materials synthesis. sigmaaldrich.com It serves as a fundamental building block, combining the advantageous properties of the 9,9-dioctylfluorene core with the synthetic versatility of a primary amine functional group.

The 9,9-dioctylfluorene segment provides the foundational optical and electronic properties, such as high fluorescence efficiency and good charge transport characteristics, along with excellent solubility for solution processing. aau.edu.etrsc.org The amine group at the C-2 position introduces a reactive site that is crucial for building more complex molecular architectures. This amine functionality allows the molecule to be readily incorporated into larger conjugated systems through a variety of chemical reactions, such as Suzuki or Stille coupling (after conversion to a halide or boronic ester) or condensation reactions. researchgate.netevitachem.com

In academic research, molecules like this compound are pivotal for synthesizing:

Donor-Acceptor (D-A) Copolymers: The amine group can act as an electron-donating unit or be converted into other functional groups to be paired with electron-accepting moieties. This D-A architecture is a cornerstone for tuning the bandgap of polymers for applications in organic solar cells and broad-spectrum light emitters. bohrium.com

Hole-Transporting Materials: The inherent properties of the fluorene core, combined with functional groups derived from the amine, make these building blocks suitable for creating materials that efficiently transport positive charges (holes) in multilayer electronic devices like OLEDs. rsc.org

Functional Polymers for Sensing: The amine group provides a handle for attaching specific receptor units, enabling the development of chemosensors where the excellent fluorescence properties of the fluorene core are modulated upon binding to a target analyte.

The strategic design of this compound, therefore, provides researchers with a versatile platform to construct novel, high-performance organic materials with precisely tailored properties for a range of electronic and photonic applications.

Compound Data

PropertyValueSource(s)
IUPAC Name This compound sigmaaldrich.com
Synonym 2-Amino-9,9-dioctylfluorene sigmaaldrich.com
CAS Number 959417-85-7 sigmaaldrich.com
Molecular Formula C₂₉H₄₃N sigmaaldrich.com
Molecular Weight 405.66 g/mol sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H43N B12840101 9,9-Dioctyl-9H-fluoren-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H43N

Molecular Weight

405.7 g/mol

IUPAC Name

9,9-dioctylfluoren-2-amine

InChI

InChI=1S/C29H43N/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30)23-28(26)29/h13-14,17-20,23H,3-12,15-16,21-22,30H2,1-2H3

InChI Key

NDBCMNLBHDAXIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9,9 Dioctyl 9h Fluoren 2 Amine

Strategies for Amination of Fluorene (B118485) Derivatives

The introduction of an amine group onto the fluorene scaffold is a critical step in the synthesis of 9,9-dioctyl-9H-fluoren-2-amine. Several established organic chemistry reactions can be adapted for this purpose.

Palladium-Catalyzed Substitution Reactions on Halofluorenes

One of the most powerful and widely used methods for forming carbon-nitrogen bonds in aromatic systems is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is highly efficient for the synthesis of aryl amines from aryl halides. wikipedia.orgacsgcipr.orgjk-sci.com The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the catalyst. jk-sci.com

For the synthesis of this compound, the typical precursor would be 2-bromo-9,9-dioctylfluorene. The reaction can be carried out with various nitrogen sources. While direct coupling with ammonia can be challenging due to its tight binding with palladium complexes, ammonia equivalents such as benzophenone imine or silylamides can be used, followed by hydrolysis to yield the primary amine. wikipedia.org The choice of phosphine (B1218219) ligands (e.g., BINAP, DPPF) and a strong base (e.g., sodium tert-butoxide) is crucial for achieving high yields. wikipedia.orgjk-sci.com

ReactantsCatalyst SystemBaseSolventTemperatureNotes
Aryl Halide, AminePd(0) or Pd(II) precursor, Phosphine LigandStrong Base (e.g., NaOt-Bu)Toluene (B28343), Dioxane25-100 °CGeneral conditions for Buchwald-Hartwig amination. jk-sci.com
2-Halo-9,9-dioctylfluorene, Ammonia equivalentPd(OAc)₂, BINAP or DPPFNaOt-Bu, LHMDSTolueneRT to 100°CA plausible route to the target compound. wikipedia.org

Reductive Amination Routes for Fluorene-Based Amines

Reductive amination offers an alternative pathway to fluorene-based amines, starting from a fluorenone precursor. This two-step process, often performed in a single pot, first involves the reaction of a ketone (e.g., 9,9-dioctyl-9H-fluoren-2-one) with an amine source, such as ammonia or ammonium salts, to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed for this transformation. Common choices include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. For instance, fluorinated benzylamines have been synthesized in high yields by the reductive alkylation of secondary amines using zinc chloride and zinc borohydride. researchgate.net Similarly, aldehydes and ketones can be converted to amines using decaborane in methanol at room temperature. researchgate.net This method avoids the use of transition metals and provides a different strategic approach to the target molecule, provided the corresponding fluorenone is accessible.

Synthesis via Iminium Salt Intermediates

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction utilizes a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgiaamonline.org This reagent then attacks the aromatic ring in an electrophilic aromatic substitution.

While primarily used for formylation, the Vilsmeier-Haack reaction proceeds via an iminium salt intermediate which is hydrolyzed during workup to yield an aldehyde. wikipedia.org Although not a direct route to an amine, this methodology can be used to introduce a functional handle that can later be converted to an amine. For example, the resulting aldehyde could be converted to an oxime and subsequently reduced to an aminomethyl group, or subjected to reductive amination itself. This approach is most effective on arenes that are significantly activated, such as anilines or phenols. wikipedia.org

Precursor Synthesis and Building Block Elaboration

The utility of this compound in materials science is predicated on its role as a building block. This requires efficient methods for the synthesis of its precursors and well-defined pathways for its incorporation into larger, more complex structures.

Preparation of Halogenated 9,9-Dialkylfluorenes

The synthesis of halogenated 9,9-dialkylfluorenes is a fundamental prerequisite for many subsequent coupling reactions. The process typically begins with either fluorene or a pre-halogenated fluorene, such as 2,7-dibromofluorene. ossila.comguidechem.comsigmaaldrich.com

The first step is the alkylation at the C9 position. The methylene (B1212753) bridge at C9 is acidic and can be deprotonated by a strong base like sodium hydroxide or potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The resulting fluorenyl anion is then alkylated via nucleophilic substitution with an alkyl halide, such as 1-bromooctane, to introduce the two octyl chains. chemicalbook.com

If the starting material is fluorene, the resulting 9,9-dioctylfluorene must then be halogenated. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. guidechem.com The conditions can be controlled to favor mono- or di-substitution at the electron-rich 2 and 7 positions. For instance, 2-bromo-9,9-dioctylfluorene is a key precursor for accessing the 2-amino derivative.

Starting MaterialReagentsProductYield
2-Bromofluorene1) NaOH, TEBAC, DMSO; 2) Iodomethane2-Bromo-9,9-dimethylfluorene98% chemicalbook.com
9,9-dioctylfluoreneN-Bromosuccinimide2,7-Dibromo-9,9-dioctylfluoreneN/A guidechem.com

Multi-step Organic Synthesis of Complex Fluorene Conjugates

This compound is a valuable monomer for the synthesis of conjugated polymers and donor-π-acceptor (D-π-A) chromophores. nih.gov The amine group serves as a potent electron-donating group, which can be further elaborated or used as a coupling site.

These fluorene-based materials are synthesized for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices. ossila.comresearchgate.net The synthesis of these complex conjugates often involves palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, where the fluorene unit is linked to other aromatic or heteroaromatic moieties. ossila.comnih.gov For example, copolymers can be synthesized via a Suzuki coupling reaction using 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester and various dibromo comonomers. nih.govossila.com The amine functionality on the fluorene core enhances the electron-donating character of the monomer, influencing the electronic and optical properties of the resulting polymer. Furthermore, the amine can be derivatized, for instance, through reactions with acid chlorides or other electrophiles, to attach different functional groups and fine-tune the material's properties. nih.gov

Regioselectivity in Amination and Subsequent Derivatization

The synthesis of this compound and its derivatives is fundamentally governed by the inherent electronic properties of the fluorene nucleus. The introduction of the amine functionality at the C2 position is not arbitrary but a consequence of the regioselectivity of electrophilic aromatic substitution on the fluorene ring. The positions most susceptible to electrophilic attack are C2 and C7, due to their higher electron density.

A foundational understanding of this regioselectivity can be drawn from analogous reactions, such as the Friedel-Crafts acetylation of 9H-fluorene. Studies on this reaction show that monoacetylation predominantly yields 2-acetyl-9H-fluorene, with the 2,7-diacetylated product also forming under certain conditions researchgate.net. This preference for substitution at the 2 and 7 positions provides a strategic basis for introducing a nitrogen-containing group, which can later be converted to an amine.

Two primary synthetic routes are commonly employed to achieve regioselective amination:

Nitration Followed by Reduction : A direct method involves the nitration of the 9,9-dioctylfluorene precursor. This electrophilic nitration occurs preferentially at the C2 position. The resulting 2-nitro-9,9-dioctylfluorene can then be reduced to the target this compound using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This approach was foundational in the synthesis of analogous chromophores based on the 9,9-dimethyl-9H-fluoren-2-amine core nih.gov.

Halogenation and Cross-Coupling : An alternative and highly versatile strategy involves the initial regioselective halogenation (e.g., bromination) of 9,9-dioctylfluorene to produce 2-bromo-9,9-dioctylfluorene. This halogenated intermediate serves as a key building block for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the direct formation of a C-N bond by reacting the aryl bromide with an amine source. This strategy has been successfully used to synthesize N,N-disubstituted derivatives, such as 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) researchgate.net.

Once synthesized, the primary amine group at the C2 position acts as a versatile functional handle for subsequent derivatization. As an activating, ortho-, para-directing group, it influences the regioselectivity of further electrophilic substitutions on the fluorene ring. Moreover, the amine itself can undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions with carbonyl compounds to form imines, significantly expanding the molecular complexity and functional applications of the core structure nih.gov.

Stereoselective Introduction of Chiral Amino Groups

The stereoselective synthesis involving this compound primarily focuses on the introduction of chirality via the amino group, rather than creating a stereocenter on the achiral fluorene backbone itself. The planar nature of the fluorene ring system means that the 2-amino substituent does not inherently create a chiral center. Therefore, strategies for introducing chirality are centered on the use of chiral reactants or auxiliaries.

A prominent method for achieving this is through the derivatization of the fluorene core with a pre-existing chiral amine. This can be accomplished using the Buchwald-Hartwig cross-coupling reaction, where a halogenated precursor like 2-bromo-9,9-dioctylfluorene is coupled with a chiral amine. The resulting product would have a chiral amino group attached to the C2 position, with the stereochemistry being determined by the chosen chiral amine reactant. While general methods for the stereoselective synthesis of chiral compounds are well-established, specific documented examples detailing the stereoselective introduction of a chiral amino group to this particular fluorene derivative are not widely reported in the surveyed literature nih.govnih.gov.

Alternative conceptual approaches, based on established principles of asymmetric synthesis, include:

Resolution of Diastereomeric Salts : The primary amine of this compound can be reacted with a chiral acid to form diastereomeric ammonium salts. These salts, possessing different physical properties, can potentially be separated through fractional crystallization, followed by liberation of the individual enantiomers of a chiral derivative.

Use of Chiral Auxiliaries : The achiral amine could be reacted with a chiral auxiliary. The resulting compound, now containing a chiral center, could undergo further transformations where the auxiliary directs the stereochemical outcome of subsequent reactions before being cleaved.

These methods represent potential pathways for introducing chirality, drawing from the broader field of asymmetric synthesis nih.gov.

Optimization of Synthetic Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters such as solvent, temperature, catalyst system, and reaction time are manipulated to maximize product yield and purity.

In the context of Friedel-Crafts reactions on the fluorene core, which serves as a model for regioselectivity, solvent polarity has been shown to be a critical factor. For instance, in the acetylation of 9H-fluorene, the choice of solvent significantly impacts the product distribution researchgate.net.

SolventConversion (%)2-acetyl-9H-fluorene (%)4-acetyl-9H-fluorene (%)2,7-diacetyl-9H-fluorene (%)
Dichloroethane989190
Nitromethane10085150
Carbon Disulfide93751411
This table is generated based on data for the Friedel-Crafts acetylation of 9H-fluorene and serves as an illustrative example of solvent effects on regioselectivity researchgate.net.

For syntheses employing Buchwald-Hartwig amination, the optimization focuses on the catalyst system and reaction environment. The synthesis of a related compound, 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine, provides specific insights. The reaction involved a palladium catalyst, a phosphine ligand, and a copper(I) co-catalyst in triethylamine, which acted as both the base and solvent. The mixture was heated to ensure the reaction proceeded to completion, ultimately achieving a high yield researchgate.net.

A summary of typical conditions for C-N cross-coupling reactions on fluorene systems is presented below.

ParameterConditionPurposeReference
Catalyst Pd(PPh₃)₂Cl₂Facilitates C-N bond formation. researchgate.net
Ligand PPh₃Stabilizes the catalyst and promotes reductive elimination. researchgate.net
Co-catalyst CuIAids in specific coupling reactions (e.g., Sonogashira, but relevant to general catalysis principles). researchgate.net
Base/Solvent TriethylamineNeutralizes the HX byproduct and serves as the reaction medium. researchgate.net
Temperature 373 K (100 °C)Provides activation energy to overcome the reaction barrier. researchgate.net
Reaction Time 24 hoursAllows the reaction to proceed to completion for maximum yield. researchgate.net

Polymerization and Copolymerization Strategies Involving 9,9 Dioctyl 9h Fluoren 2 Amine

Synthesis of Polyfluorene Derivatives Utilizing 9,9-Dioctylfluorene Monomers

Polyfluorenes are a significant class of conjugated polymers, prized for their high photoluminescence quantum yields, excellent thermal stability, and high charge carrier mobility. researchgate.netacs.org The synthesis of these polymers is predominantly achieved through transition-metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon bonds between aromatic monomer units.

Suzuki cross-coupling polymerization is a powerful and widely used method for synthesizing polyfluorenes and their derivatives. researchgate.netwiley-vch.de This reaction typically involves the palladium-catalyzed coupling of a fluorene (B118485) monomer functionalized with boronic acid or boronic ester groups (such as 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester) with a dihalogenated comonomer. ossila.commdpi.com The reaction is valued for its tolerance to a wide variety of functional groups and its generally high yields. rsc.org

The mechanism can be controlled to proceed in a chain-growth manner, known as Suzuki catalyst-transfer polymerization (SCTP), which allows for the synthesis of well-defined polymers with predictable molecular weights, narrow dispersity, and specific end-groups. researchgate.netscholaris.cascholaris.carsc.org This control is crucial for tuning the material's properties for specific device applications. rsc.org For instance, researchers have synthesized poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO) and its copolymers using mechanochemical Suzuki polymerization in a ball mill, a solvent-free method that can yield soluble polymers in 30 minutes or less. researchgate.net Various catalysts and conditions have been optimized for the synthesis of different polyfluorene architectures. mdpi.comdoi.org

PolymerMonomersCatalyst SystemBase/SolventMₙ (kDa)PDI (Đ)Reference
PFO 9,9-dioctylfluorene-2,7-diboronic acid & 2,7-dibromo-9,9-dioctylfluorenePd(OAc)₂K₂CO₃7.41.7 researchgate.net
PF8BT 9,9'-dioctylfluorene monomer & benzothiadiazole monomerPd₂(dba)₃ / t-Bu₃PCsF / THF7.01.16 researchgate.net
PFN 9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene & 9,9-dioctylfluorenePd(OAc)₂K₂CO₃10.2- researchgate.net
CPF 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester & dibromo monomers(PPh₃)₄Pd(0) / PPh₃K₂CO₃ / Toluene-Water-- mdpi.com

Mₙ: Number-average molecular weight; PDI (Đ): Polydispersity Index

Stille coupling polymerization is another versatile transition-metal-catalyzed reaction used for synthesizing conjugated polymers, including those based on fluorene. wiley-vch.de This method involves the reaction between an organostannane (organotin) compound and an organic electrophile, typically catalyzed by a palladium complex. wiley-vch.de For polyfluorene synthesis, this translates to the polymerization of a distannylated fluorene monomer with a dihalogenated comonomer, or vice versa. researchgate.net

The Stille reaction is known for its excellent compatibility with various functional groups and often proceeds with high yields. wiley-vch.de It has been successfully employed to create fluorene-based alternating copolymers by reacting 9,9-dioctylfluorene monomers with other heterocyclic units. researchgate.net The choice of catalyst, ligands, and solvents can significantly impact the molecular weight and properties of the resulting polymer. wiley-vch.de While highly effective, a drawback of the Stille reaction is the toxicity of the organotin compounds used and the difficulty in completely removing tin residues from the final polymer product. researchgate.net

Electropolymerization is a powerful technique for the direct synthesis and deposition of conjugated polymer thin films onto an electrode surface. mdpi.comnih.gov The process involves the anodic oxidation of monomer units in an electrolyte solution. arabjchem.orgarabjchem.org For fluorene derivatives, this oxidation generates radical cations that couple to form polymer chains, which, upon reaching a certain length, become insoluble and deposit onto the electrode. arabjchem.org

This method offers several advantages, including the formation of uniform, pinhole-free films with controlled thickness. aps.org The properties of the resulting film are directly influenced by electrochemical parameters such as the applied potential, scan rate, and monomer concentration. arabjchem.org Amine-functionalized fluorenes, including derivatives of 9,9-Dioctyl-9H-fluoren-2-amine, can be electropolymerized. arabjchem.orgmdpi.com The presence of the electron-donating amino group can lower the oxidation potential of the monomer, facilitating polymerization. arabjchem.org The resulting polymer films are often electroactive, meaning their optical and electronic properties can be reversibly changed by applying a voltage, making them suitable for electrochromic devices. researchgate.netarabjchem.org

Incorporation of this compound into Conjugated Polymer Backbones

The incorporation of amine functionalities directly into the conjugated backbone of polyfluorenes is a key strategy for modifying their optoelectronic properties. The nitrogen atom's lone pair of electrons can participate in the π-conjugated system, influencing the polymer's energy levels, charge transport characteristics, and light-emitting properties.

The design of amine-functionalized conjugated polymers often involves synthesizing monomers where the amine group is part of the aromatic core, such as this compound. alfachemic.com These monomers can then be polymerized, either as homopolymers or, more commonly, as copolymers with other aromatic units. The synthesis is typically achieved through cross-coupling reactions like Suzuki or Stille polymerization, where the amine-containing monomer is appropriately functionalized with halides or boronic esters. acs.org20.210.105 The presence of the amine group can enhance hole injection and transport in electronic devices. researchgate.net Furthermore, the amine functionality can act as a site for further chemical modification or for sensing applications, where interactions with analytes can modulate the polymer's fluorescence. mdpi.com

To fine-tune the properties of polyfluorenes, a common and effective strategy is to create alternating copolymers. 20.210.105 This involves polymerizing two different monomers in a regular, alternating sequence along the polymer chain. acs.org By copolymerizing an electron-donating fluorene-amine unit with an electron-accepting (electron-deficient) comonomer, a "donor-acceptor" architecture is created. wikipedia.org

This design has a profound impact on the polymer's electronic structure. It leads to the formation of an intramolecular charge-transfer interaction, which typically narrows the polymer's bandgap, shifting its absorption and emission spectra to longer wavelengths (a bathochromic shift). wikipedia.org This approach has been used to tune the emission color of polyfluorenes from blue to green, yellow, orange, or even red. wikipedia.org20.210.105 Common electron-accepting comonomers copolymerized with fluorene derivatives include benzothiadiazole, quinoxaline, and thiophene (B33073) units. wikipedia.orgacs.org20.210.105

Copolymer TypeDonor UnitAcceptor UnitResulting PropertyReference
Donor-Acceptor Fluorene4,7-bis(2-thienyl)-2,1,3-benzothiadiazoleRed-light emission 20.210.105
Donor-Acceptor FluoreneQuinoxalineStable blue electroluminescence acs.org
Donor-Acceptor FluoreneBenzothiadiazoleGreen emission, reduced bandgap wikipedia.org
Donor-Acceptor FluoreneOligothiophenesOrange-red emission, p- and n-dopable 20.210.105

Control of Molecular Weight and Polydispersity in Polymerization Processes

The control of molecular weight (MW) and polydispersity (Đ or PDI) is fundamental in the synthesis of conjugated polymers, as these characteristics significantly influence their optoelectronic properties, processability, and device performance. gfzxb.orgmdpi.com For polymers incorporating this compound, Suzuki-Miyaura and Yamamoto polycondensation are common synthetic routes, where precise control over reaction conditions is essential to achieve desired polymer characteristics.

Several key factors are manipulated to control molecular weight and polydispersity:

Stoichiometry of Monomers: In step-growth polycondensation reactions like Suzuki coupling, a strict 1:1 stoichiometric ratio between the dibromo and diboronic acid (or ester) monomers is crucial for achieving high molecular weights. gfzxb.org Any deviation from this ratio can lead to premature chain termination, resulting in lower average molecular weight.

Catalyst System: The choice of catalyst and ligands plays a significant role. Palladium-based catalysts, such as Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd₂(dba)₃ and a phosphine (B1218219) ligand, are widely used. gfzxb.orgnih.gov Studies on similar fluorene-based systems have shown that Pd(II) catalytic systems can sometimes yield higher molecular weight polymers compared to Pd(0) systems. gfzxb.org The addition of a phase-transfer catalyst, such as Aliquat 336, can enhance phase transfer in Suzuki polymerizations, facilitating polymer growth and leading to higher molar masses. nih.govmdpi.com

Reaction Conditions: The selection of solvent, base, and temperature is critical. For Suzuki polymerizations, a biphasic solvent system (e.g., toluene (B28343) and water) is common, and the choice of an appropriate base (e.g., potassium carbonate) and its concentration affects the reaction rate and final molecular weight. nih.gov Enhancing the miscibility between the organic and aqueous phases can contribute to the synthesis of higher molecular weight polyfluorenes. gfzxb.org

Polymerization Mechanism: While standard polycondensation reactions typically yield polymers with a polydispersity index between 1.7 and 3.1, more advanced techniques can offer superior control. 20.210.105 Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) enables a chain-growth polymerization mechanism. rsc.org This controlled process allows for the synthesis of high molecular weight polyfluorenes (Mn up to 69 kg mol⁻¹) with narrow dispersity (ĐM between 1.14 and 1.38), offering more precise control over the final polymer structure. rsc.org

The following table summarizes the impact of various reaction conditions on the molecular weight of polyfluorenes synthesized via Suzuki polymerization, based on findings from related systems.

FactorVariationObservation on Molecular WeightCitation
Monomer Ratio Strict 1:1Essential for achieving high MW gfzxb.org
Catalyst Pd(II) systems vs. Pd(0)Pd(II) systems may lead to higher MW gfzxb.org
Phase-Transfer Catalyst Addition of Aliquat 336Increased molar masses nih.govmdpi.com
Base Medium-strength inorganic bases (e.g., K₂CO₃)Favorable for high MW synthesis gfzxb.org
Polymerization Method Catalyst-Transfer PolycondensationEnables high MW with low PDI rsc.org

Impact of Monomer Structure on Resulting Polymer Morphology and Intermolecular Interactions

The chemical structure of the this compound monomer is the primary determinant of the resulting polymer's solid-state morphology and the nature of its intermolecular interactions. These factors, in turn, govern the material's bulk electronic and photophysical properties. nih.gov The monomer can be deconstructed into three key components: the fluorene backbone, the 9,9-dioctyl side chains, and the 2-amine functional group, each imparting distinct characteristics to the final polymer.

Role of the 9,9-dioctyl side chains: The two n-octyl chains at the C9 position of the fluorene unit are critical for ensuring solubility in common organic solvents, which is a prerequisite for solution-based processing into thin films for electronic devices. Beyond solubility, these linear alkyl chains play a direct role in intermolecular organization. researchgate.net The crystallization of these n-octyl chains can drive the formation of specific ordered phases in the polymer film. acs.org A key interaction facilitated by these chains is the CH-π interaction, where hydrogen atoms on the alkyl chains interact with the π-electron clouds of the aromatic backbone of adjacent chains. researchgate.netnih.gov This interaction can lead to polymer aggregation and the formation of a distinct, more planar "β-phase" conformation, which significantly alters the polymer's absorption and emission spectra. researchgate.netnih.gov In contrast, branched alkyl side chains can create steric hindrance that suppresses this type of aggregation. researchgate.net

Role of the Fluorene Backbone: The rigid, planar fluorene unit forms the conjugated backbone of the polymer. This aromatic core is responsible for the fundamental electronic and optical properties of the material. The degree of planarity and the distance between adjacent polymer chains, which are influenced by the side chains and processing conditions, directly affect the electronic coupling and charge transport characteristics of the polymer film. aps.org

Role of the 2-amine group: The amine (-NH₂) substituent at the C2 position introduces several crucial functionalities.

Electronic Modification: As an electron-donating group, the amine moiety alters the electronic density of the fluorene monomer. This change directly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer, allowing for the tuning of its electrochemical and optical bandgap.

Intermolecular Interactions: The amine group provides a site for hydrogen bonding (N-H···N or N-H···π). Hydrogen bonds are stronger and more directional than the van der Waals forces or CH-π interactions associated with the alkyl chains. This can lead to more specific and ordered packing arrangements in the solid state, profoundly influencing the polymer morphology.

Environmental Sensitivity: The presence of the amine group can make the polymer's properties sensitive to its local environment. In studies of analogous aniline-fluorene copolymers, the amine group was shown to induce solvatochromism, where the polymer's emission color changes with the polarity of the solvent, indicating strong interactions between the amine function and its surroundings. dntb.gov.ua

The interplay between these structural elements is summarized in the table below.

Monomer ComponentPrimary RoleImpact on Morphology & InteractionsCitation
9,9-Dioctyl Chains Solubility, ProcessabilityFacilitates crystallization and CH-π interactions; can lead to β-phase formation. researchgate.netacs.orgnih.gov
Fluorene Backbone Conjugated CoreProvides rigidity; planarity affects intermolecular electronic coupling. aps.org
2-Amine Group Electronic TuningModifies HOMO/LUMO levels; introduces potential for strong hydrogen bonding, influencing chain packing. dntb.gov.ua

Advanced Functionalization and Derivatization of 9,9 Dioctyl 9h Fluoren 2 Amine Architectures

Post-Polymerization Functionalization of Fluorene-Containing Conjugated Copolymers

Post-polymerization functionalization offers a versatile route to introduce a wide range of chemical functionalities onto a pre-synthesized polymer backbone. This approach allows for the systematic modification of a parent polymer to generate a library of materials with diverse properties without the need to synthesize each derivative from its monomer.

Anodic Chlorination for sp2-Hybridized Carbon Functionalization

Anodic chlorination is an electrochemical method for the direct functionalization of the sp2-hybridized carbon atoms on the aromatic rings of conjugated polymers. In this process, a film of the polymer is subjected to an anodic potential in the presence of a chloride source, such as aluminum chloride (AlCl3). This technique can be used to introduce chlorine atoms onto the fluorene (B118485) units of the polymer backbone, which in turn modulates the electronic properties of the material. The electron-withdrawing nature of the chlorine atoms can lead to a red-shift in the polymer's emission spectrum.

The degree of chlorination can be controlled by the amount of charge passed through the electrochemical cell. For instance, in alternating π-conjugated copolymers containing fluorene moieties, an increase in the passed charge leads to a higher degree of chlorination. This modification directly impacts the optoelectronic properties, with chlorinated derivatives exhibiting longer maximum emission wavelengths compared to their pristine counterparts.

Table 1: Effect of Anodic Chlorination on the Emission Wavelength of a Polyfluorene Copolymer

Degree of ChlorinationMaximum Emission Wavelength (nm)Wavelength Shift (nm)
04200
0.15435+15
0.30450+30

Note: Data is hypothetical and for illustrative purposes, based on the general findings that chlorination leads to a red-shift in emission.

"Click" Chemistry Approaches for Covalent Graphene-Polymer Conjugation

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for covalently linking different molecular building blocks. This methodology can be employed to conjugate fluorene-based polymers with other materials, such as graphene, to create novel hybrid materials with combined properties. For example, a polyfluorene copolymer bearing azide (B81097) side chains can be "clicked" onto alkyne-functionalized graphene sheets.

The resulting graphene-polymer conjugate may exhibit enhanced processability and optoelectronic properties. The covalent linkage ensures efficient charge transfer between the polymer and the graphene, which can be beneficial for applications in organic electronics. The success of such functionalization is typically confirmed by spectroscopic methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Strategic Introduction of Electron-Withdrawing or Electron-Donating Substituents for Electronic Modulation

The electronic properties of copolymers derived from 9,9-Dioctyl-9H-fluoren-2-amine can be precisely tuned by incorporating comonomers that contain either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). The inherent electron-donating nature of the 2-amine group on the fluorene monomer can be complemented by copolymerization with monomers containing strong EWGs, such as dicyanostilbene or 9,10-dicyanophenanthrene units.

This donor-acceptor (D-A) strategy leads to the formation of copolymers with an intramolecular charge transfer (ICT) interaction. This ICT character can significantly lower the bandgap of the polymer, resulting in a red-shift of both the absorption and emission spectra. By carefully selecting the comonomer, the emission color of the resulting polymer can be tuned across the visible spectrum. For example, copolymerizing 9,9-dioctylfluorene with dicyanostilbene derivatives can lead to yellow-green light emission, while copolymers with 9,10-dicyanophenanthrene units can produce greenish-blue light.

Table 2: Tuning of Optoelectronic Properties by Introduction of Electron-Withdrawing Comonomers

Comonomer UnitHOMO (eV)LUMO (eV)Bandgap (eV)Emission Color
9,9-Dioctylfluorene (homopolymer)-5.8-2.43.4Blue
with Dicyanostilbene-5.9-2.83.1Yellow-Green
with 9,10-Dicyanophenanthrene-5.85-2.73.15Greenish-Blue

Note: Data is representative and illustrates the general trend of bandgap reduction and emission red-shift in D-A copolymers.

Side-Chain Engineering for Tailored Processability and Solubility in Fluorene Polymers

The nature of the side chains attached to the fluorene backbone plays a critical role in determining the solubility and processability of the resulting polymers. While the two octyl chains at the 9-position of this compound impart good solubility in common organic solvents, further modifications can be made to fine-tune these properties. For instance, introducing branched or semi-perfluorinated side chains can alter the polymer's solubility profile.

Polymers with semi-perfluorinated side chains can exhibit selective solubility in fluorinated solvents, which is advantageous for the fabrication of multilayer devices through orthogonal processing. Moreover, the introduction of polar side chains, such as those containing amino acid moieties, can enhance solubility in more polar solvents and introduce specific functionalities, for example for sensing applications. The interplay between the hydrophobic alkyl chains and any additional polar functional groups on the side chains must be carefully balanced to achieve the desired solubility and film-forming properties.

Covalent Modifications for Enhanced Performance in Specific Applications

Covalent modifications of polymers derived from this compound can be tailored to enhance their performance in specific applications like OLEDs. For example, the amine group at the 2-position can serve as a handle for further chemical transformations. It can be functionalized with charge-transporting moieties to improve charge injection and transport within an OLED device.

Furthermore, introducing specific functional groups can lead to materials with sensing capabilities. For instance, amino acid-functionalized polyfluorenes have been shown to act as highly sensitive fluorescent sensors for specific ions, such as dichromate (Cr2O72-). The amino acid side chains can act as recognition sites, leading to a change in the fluorescence of the polymer upon binding to the target analyte. These covalent modifications open up a vast design space for creating high-performance materials for a wide range of advanced applications.

Computational and Theoretical Investigations of 9,9 Dioctyl 9h Fluoren 2 Amine and Its Polymeric Systems

Quantum Chemical Calculations on Fluorene (B118485) Derivatives and Oligomers

Quantum chemical calculations are fundamental to understanding the intrinsic properties of fluorene-based materials. These calculations can predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy, guiding experimental work and providing a deeper understanding of the underlying physical phenomena.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for studying conjugated systems. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. DFT, on the other hand, uses the electron density to calculate the energy of a system, offering a computationally less expensive alternative without a significant loss of accuracy for many applications. nih.gov

For fluorene derivatives, DFT, particularly with hybrid functionals like B3LYP, has been shown to be effective in optimizing molecular geometries and predicting electronic properties. physchemres.org These calculations are crucial for understanding how the addition of different functional groups, such as the amine group in 9,9-Dioctyl-9H-fluoren-2-amine, and the long alkyl chains at the 9-position, influence the electronic structure of the fluorene core. Theoretical studies on alternating fluorene/carbazole (B46965) copolymers have demonstrated that the introduction of different moieties into the polyfluorene backbone can significantly alter the electronic properties, such as the HOMO-LUMO gap and ionization potential. nih.gov For instance, the incorporation of electron-donating groups like carbazole has been shown to raise the HOMO energy level, which is beneficial for hole injection in electronic devices. nih.gov

Theoretical investigations of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) using DFT have shown that the presence of an amino group can influence the molecular geometry and electronic properties, including the HOMO-LUMO energy gap, which is indicative of the molecule's reactivity. nih.gov Similar effects can be anticipated for this compound, where the amino group is expected to modulate the electronic characteristics of the fluorene system.

The conformation of the polymer backbone and the arrangement of the side chains play a critical role in determining the bulk properties of fluorene-based materials, including their electronic and photophysical characteristics. The octyl chains at the 9-position of the fluorene unit in this compound are not merely for solubility; they also influence the packing of the polymer chains in the solid state.

Computational studies on peptides containing 9-amino-9-fluorenecarboxylic acid have revealed that the fluorene residue has a propensity to adopt either a fully extended or a folded helical structure. nih.gov While this system is different, it highlights the conformational flexibility that can be associated with substituted fluorene cores.

In poly(9,9-dioctylfluorene), the torsion angle between adjacent fluorene units is a key parameter. Different conformations, such as the glassy (α-phase) and the more planar (β-phase), have distinct electronic properties. The β-phase, with its more planar structure, leads to a more delocalized electronic system and a red-shifted emission spectrum. Theoretical calculations have been employed to understand the energetics of these different conformations and the barriers to their interconversion.

Electronic Structure Analysis and Energy Level Determination

The electronic structure, particularly the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of paramount importance for organic electronic materials. These energy levels dictate the material's charge injection and transport properties, as well as its optical absorption and emission characteristics.

The HOMO-LUMO energy gap is a critical parameter for any semiconductor material as it determines the energy required to excite an electron from the ground state to an excited state. researchgate.net This gap is directly related to the optical and electronic properties of the material. For materials used in light-emitting diodes (LEDs), the energy gap corresponds to the color of the emitted light. In photovoltaics, a smaller energy gap allows for the absorption of a broader range of the solar spectrum.

Quantum chemical calculations are extensively used to predict the HOMO-LUMO gap of new materials before their synthesis. rsc.orgnih.gov For fluorene-based polymers, the HOMO-LUMO gap can be tuned by chemical modification. Theoretical studies on various short-chain conjugated molecules have shown that the introduction of different electron-donating or electron-withdrawing side groups significantly affects the HOMO and LUMO energy levels. physchemres.org The amine group in this compound is an electron-donating group, which is expected to raise the HOMO level and potentially lower the HOMO-LUMO gap compared to unsubstituted 9,9-dioctylfluorene. This would facilitate hole injection and could red-shift the absorption and emission spectra.

The table below presents a hypothetical comparison of calculated HOMO-LUMO energy gaps for related compounds to illustrate the effect of the amine substitution.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
9,9-Dioctylfluorene (monomer)-5.8-2.13.7
This compound (monomer)-5.5-2.03.5
Poly(9,9-dioctylfluorene)-5.7-2.43.3
Poly(this compound)-5.4-2.33.1

Note: The values in this table are illustrative and based on general trends observed in computational studies of similar compounds. Actual values would require specific DFT calculations for this compound.

The density of states (DOS) provides information about the number of available electronic states at each energy level. In the context of conjugated polymers, the DOS of the valence and conduction bands is crucial for understanding charge transport. A higher DOS at the band edges is generally favorable for efficient charge transport.

For polyfluorene and its derivatives, the valence band is formed from the overlapping HOMO levels of the constituent monomer units, while the conduction band arises from the LUMO levels. The shape and width of these bands are influenced by the degree of π-conjugation along the polymer backbone and the intermolecular interactions between polymer chains. Theoretical calculations can provide a detailed picture of the DOS, which can be correlated with experimental measurements from techniques like ultraviolet photoelectron spectroscopy (UPS).

Doping, the intentional introduction of charge carriers (holes or electrons) into a semiconductor, is a key process for tuning the electronic properties of conjugated polymers and is fundamental to the operation of many organic electronic devices. When a conjugated polymer like polyfluorene is doped, localized charge carriers known as polarons are formed. At higher doping levels, these can combine to form bipolarons. These new states appear within the original HOMO-LUMO gap of the polymer.

Theoretical investigations into the doping of polyfluorene films have provided significant insights into the nature of these charge carriers. diva-portal.org DFT and time-dependent DFT (TD-DFT) calculations on K-doped polyfluorene have shown that upon n-doping, new states are created in the band gap. diva-portal.org These calculations have helped to interpret experimental optical absorption spectra, which show new low-energy absorption features corresponding to transitions from these polaronic states. diva-portal.org Theoretical models have also indicated that at higher doping ratios, polaron pairs may be more stable than bipolarons. diva-portal.org

Spectroscopic Property Simulations and Predictions

Computational chemistry provides powerful tools for understanding the electronic and optical properties of this compound and its related polymeric systems. Through simulations, researchers can predict spectroscopic behavior, offering insights that complement and guide experimental work.

Time-Dependent Density Functional Theory (TDDFT) for Absorption and Excitation Energies

Time-Dependent Density Functional Theory (TDDFT) is a principal computational method for investigating the excited-state properties of molecules and polymers. cnr.itresearchgate.netbenasque.org It is widely used to calculate absorption spectra and excitation energies, providing a theoretical basis for understanding the electronic transitions that govern the optical properties of fluorene-based materials.

Theoretical studies on various fluorene derivatives demonstrate a strong correlation between computed and experimental absorption data. For chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, TD-DFT calculations at the B3LYP/6-31G(d,p) level, using a CPCM model in dichloromethane (B109758) (DCM) as a solvent, have successfully corroborated experimental findings. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) associated with π–π* transitions within the conjugated molecules. mdpi.com For instance, investigations into a family of symmetrical fluorene derivatives showed good agreement between the computed absorption maxima and the experimental values, confirming the influence of different substituents on the π-conjugation and photophysical properties. mdpi.com

In the context of polymeric systems like poly(9,9-dioctylfluorene) (PFO), TDDFT has been employed to determine the oscillator strengths of different chain conformations, such as the glassy phase versus the more planar β-phase. nih.gov Such calculations are crucial for quantifying the fraction of different phases in thin films based on experimental absorption spectra. nih.gov Furthermore, TD-DFT studies on an oligomer with a 9,9-dioctyl-9H-fluorene core structure, subjected to toluene (B28343) cavitation, predicted a high oscillator strength at 350 nm, highlighting the method's utility in designing materials with specific optical characteristics. researchgate.net The introduction of comonomers, such as pyridine, into the polyfluorene backbone has also been investigated using TDDFT, revealing that such modifications can lead to a blue shift in absorption peaks and a broadening of the energy gap. researchgate.net

Table 1: Comparison of Experimental and Theoretical Absorption Data for Fluorene Derivatives in DCM

CompoundExperimental λmax (nm) [ε (103 M–1 cm–1)]Theoretical λmax (nm)
SS1450 [47.5]416
SS2480 [45.1]451
SS3420 [39.8]383
SS4450 [42.6]419
SS5450 [40.7]404
Data sourced from theoretical studies on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine. nih.gov Theoretical calculations were performed via TD-DFT at the B3LYP/6-31G(d,p)/CPCM model in DCM. nih.gov

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital analysis, primarily through Density Functional Theory (DFT), is fundamental to understanding the electronic structure, charge distribution, and reactivity of this compound and its polymers. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they dictate the electronic and optical properties, including the energy gap. gatech.edu

For fluorene-based systems, the HOMO is typically delocalized along the π-conjugated backbone, while the LUMO distribution can be significantly influenced by the presence of electron-withdrawing or electron-donating substituents. In poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO), DFT calculations have been used to compute HOMO-LUMO transitions and electron charge distribution. nih.govresearchgate.net These studies help to elucidate how the molecular structure influences charge carrier transport and optoelectronic behavior. aps.orgresearchgate.net

Quantum-chemical characterizations of copolymers containing fluorene and other units, like benzothiadiazole (BT), show that the choice of comonomer critically defines the shape and energy of the frontier orbitals. gatech.edu For example, in a fluorene-benzothiadiazole copolymer, the LUMO wave function tends to localize on the more electrophilic BT units. gatech.edu This localization directly impacts the excitonic properties and charge transfer efficiencies within the polymer. gatech.edu Mulliken charge distribution analysis can further reveal differences in the reactivity of various parts of the molecule, such as the alkyl side chains, which can be crucial for understanding intermolecular interactions. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Optical Gaps for Fluorene-Based Chromophores

CompoundEHOMO (eV)ELUMO (eV)Egoptical (eV)
SS1-5.23-2.792.44
SS2-5.32-3.032.29
SS3-5.41-2.822.59
SS4-5.61-3.182.43
SS5-5.54-3.042.50
Data derived from DFT calculations at the B3LYP/6-31G(d,p) level for chromophores based on 9,9-dimethyl-9H-fluoren-2-amine. nih.gov

Theoretical Studies of Intermolecular Interactions, e.g., CH-π Interactions

Intermolecular interactions play a critical role in determining the morphology and, consequently, the bulk properties of polymeric systems. In poly(9,9-dioctylfluorene) (PFO), CH-π interactions, which occur between the hydrogen atoms of the n-alkyl side chains and the π-electron systems of the aromatic fluorene rings, are of significant interest.

Theoretical and experimental studies have provided evidence for the presence of these interactions, particularly in the formation of polymer aggregates. nih.govresearchgate.net In solution, PFO can exhibit a new absorption band at higher concentrations, which is attributed to the formation of aggregates. nih.govresearchgate.net This aggregation is proposed to occur as a result of the CH interaction of the n-alkyl side chains with the π-electrons in the benzene (B151609) rings of adjacent polymer chains. nih.govresearchgate.net

Computational modeling, including DFT and molecular docking simulations, supports this hypothesis. nih.gov DFT calculations can demonstrate a notable difference in the reactivity and charge distribution of the alkyl side chains, confirming the ability of the n-octyl chains in PFO to form CH-π bonds. nih.gov Molecular docking models have further emphasized that the appearance of new absorption bands (e.g., at 437 nm) can be attributed to the interaction between CH groups in the n-alkyl side chain and π bonds in the aromatic rings. nih.gov In contrast, polymers with branched alkyl side chains, such as poly[9,9-di-(2-ethylhexyl)-fluorenyl-2,7-diyl], show a reduced tendency to form such aggregates due to steric hindrance, a finding that is also supported by theoretical investigations. nih.govresearchgate.net These studies underscore the importance of subtle structural modifications in dictating the supramolecular organization of fluorene-based polymers. rsc.org

Computational Prediction of Nonlinear Optical Behavior and Hyperpolarizability

Fluorene-based molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are promising candidates for nonlinear optical (NLO) applications due to their potential for large second-order nonlinear polarizability, or first hyperpolarizability (β). nih.gov Computational methods are invaluable for predicting and interpreting the NLO properties of these materials, guiding the design of new chromophores with enhanced performance.

Theoretical studies, often performed in conjunction with experimental techniques like hyper-Rayleigh scattering, can quantify the hyperpolarizability of fluorene derivatives. nih.gov For a series of novel chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, theoretical calculations have corroborated experimental results, showing that modulating the "push-pull" character of the conjugation pathway can significantly enhance hyperpolarizability values. nih.gov

The computational prediction of NLO behavior involves calculating both the static, frequency-independent first hyperpolarizability (β₀) and the frequency-dependent values. nih.govsci-hub.se These calculations can establish a clear relationship between molecular structure and NLO response. For instance, it has been shown that a linear conjugation path in fluorene-based chromophores leads to a significant enhancement of β compared to counterparts with a "nonlinear" conjugation path, even with identical donor, acceptor, and π-linker components. nih.gov The theoretical analysis often involves examining factors such as the difference in dipole moment between the ground and excited states and transition dipole moments, which are correlated with the observed NLO behavior. nih.gov

Table 3: Experimental and Theoretical First Hyperpolarizability Values

CompoundβHRS (10-30 esu)β₀ (10-30 esu)βTheor (10-30 esu)
SS1145 (±15)8045
SS2310 (±31)156117
SS3170 (±17)10254
SS4275 (±28)152101
SS5220 (±22)12485
Data for chromophores based on 9,9-dimethyl-9H-fluoren-2-amine. nih.gov βHRS is the first hyperpolarizability measured using hyper-Rayleigh scattering. β₀ is the frequency-independent static first hyperpolarizability. βTheor is the theoretical second-order nonlinear polarizability. nih.gov

Mechanistic Insights into Functional Properties of 9,9 Dioctyl 9h Fluoren 2 Amine Derivatives and Polymers

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms in Fluorene-Based Materials

The behavior of photoexcited states, or excitons, is central to the performance of fluorene-based materials in light-emitting and sensing applications. The dynamics of these excitons, including their formation, migration, and decay, are dictated by the molecular architecture and the surrounding environment.

Förster Resonance Energy Transfer (FRET) in Sensing Architectures

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor chromophore transfers its energy to a nearby acceptor chromophore through dipole-dipole coupling. wikipedia.org The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a "spectroscopic ruler" for measuring nanoscale distances. wikipedia.orgnih.govnih.gov This principle is widely exploited in the design of chemical and biological sensors. researchgate.netnih.gov

In the context of fluorene-based materials, the high fluorescence quantum yields and photostability of the fluorene (B118485) core make it an excellent candidate for a FRET donor. researchgate.net Derivatives of 9,9-Dioctyl-9H-fluoren-2-amine can be incorporated into sensing platforms where the amine group acts as a recognition site for a specific analyte. The design of a FRET-based sensor typically involves linking the fluorene donor to an acceptor molecule. nih.gov When the target analyte binds to the amine recognition site, it can induce a conformational change in the molecule, altering the distance between the donor and acceptor. nih.gov This change in distance directly modulates the FRET efficiency, leading to a measurable change in the fluorescence emission of the donor and acceptor. youtube.com

The key parameters governing FRET efficiency are:

The distance between the donor and acceptor. celtarys.com

The spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. celtarys.com

The relative orientation of the donor and acceptor transition dipoles. celtarys.com

By carefully selecting the acceptor dye and the linker chemistry, FRET-based sensors utilizing fluorene-amine derivatives can be designed for the ratiometric detection of various analytes with high sensitivity and selectivity. nih.govbath.ac.uk

Exciton Migration and its Influence on Photophysical Processes

Upon photoexcitation in conjugated polymers like polyfluorenes, the initially created excitons are not static. They can migrate along the polymer backbone (intrachain) or hop between adjacent chains (interchain). ox.ac.uk This exciton migration is a critical process that significantly influences the material's photophysical properties, including the efficiency and color of its fluorescence. researchgate.netibm.com

In polymers based on 9,9-dioctylfluorene, exciton migration allows the excited state energy to sample a large number of chromophoric sites within its lifetime. researchgate.net The polymer chains are not perfectly uniform and possess a distribution of conjugation lengths and local environments, creating an energetically disordered landscape. nih.gov Excitons tend to migrate towards and become trapped at sites with lower energy gaps, such as longer conjugation segments or aggregate sites. researchgate.netaps.org

This energy funnelling process has a direct impact on the emission spectrum. As excitons relax to lower-energy states before emitting light, the resulting fluorescence is often red-shifted compared to the absorption maximum. ibm.com Time-resolved photoluminescence spectroscopy is a powerful technique to study these dynamics. In poly(9,9-dioctylfluorene) (PFO), for instance, studies have shown that at low temperatures, the migration and relaxation of excitons through the density of states can be directly observed, with the emission spectrum shifting to lower energies over time. researchgate.netaps.org At room temperature, these relaxation processes are often much faster due to thermally assisted energy migration. researchgate.netaps.org The presence of amine functionalities can further modify the electronic landscape, influencing the pathways and efficiency of exciton migration.

Charge Carrier Transport Mechanisms in Fluorene-Containing Conjugated Materials

The ability of a material to transport electrical charges (electrons and holes) is fundamental to its application in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In disordered organic semiconductors like fluorene-based polymers, charge transport occurs via a hopping mechanism between localized electronic states. aip.org

The incorporation of amine functionalities, such as in copolymers of fluorene and arylamines, has a profound effect on charge transport properties, particularly for positive charge carriers (holes). fluxim.com The amine units, being electron-rich, introduce high-energy highest occupied molecular orbital (HOMO) levels into the polymer system. aip.org

The role of the amine units is highly concentration-dependent:

At higher concentrations , the average distance between amine units decreases. Once a percolation threshold is reached, holes can hop directly from one amine site to another, bypassing the fluorene segments. aip.org This leads to a significant increase in hole mobility, as transport is now dominated by the arylamine-to-arylamine hopping pathway. fluxim.comresearchgate.net

This demonstrates that the charge transport characteristics can be precisely tuned by controlling the chemical composition of the copolymer. fluxim.com Fluorene-based materials incorporating amine groups have been developed as efficient hole-transporting materials (HTMs), with some exhibiting hole mobilities orders of magnitude higher than standard materials. rsc.orgmdpi.com

Below is a table summarizing representative hole mobility values for various fluorene-based materials, illustrating the impact of the amine component.

Material TypeHole Mobility (cm²/Vs)Measurement Technique
Fluorene-based enaminesup to 3.3 x 10⁻⁴Space Charge Limited Current
Fluorene-based bipolar material (V1393)~1 x 10⁻⁴ - 1 x 10⁻⁵Time-of-Flight
2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF)~5 x TPD mobilitySpace Charge Limited Current

Table based on data from multiple research findings. rsc.orgmdpi.comnih.gov

Redox Interactions in Amine-Functionalized Conjugated Polymer Systems

The process of hole transport in amine-functionalized polymers is fundamentally a series of redox events. A hole is the absence of an electron, so its movement can be viewed as an electron transfer in the opposite direction. The amine groups, with their electron-donating nature, are readily oxidized (lose an electron) and subsequently reduced (gain an electron), facilitating the propagation of the positive charge through the material.

The ionization potential (Ip), which is the energy required to remove an electron from a molecule, is a key parameter in this context. Amine-containing molecules generally have lower ionization potentials compared to the fluorene monomer, meaning they are more easily oxidized. nih.gov This property is crucial for efficient hole injection from the anode into the organic layer and for the subsequent transport. mdpi.com

Aggregation Phenomena and Their Spectroscopic Signatures in Polyfluorenes

Conjugated polymers, including polyfluorenes, are known to form aggregates in both solution and the solid state. This aggregation can significantly alter their photophysical properties. In poly(9,9-dioctylfluorene) (PFO), a particularly well-studied phenomenon is the formation of the "β-phase". core.ac.ukaps.org

The β-phase is a distinct, more ordered morphological state where segments of the polymer chains adopt a more planar, extended conformation compared to the amorphous, glassy phase. aps.org This increased planarity leads to enhanced π-conjugation along the polymer backbone. core.ac.uk

The formation of the β-phase has clear and distinct spectroscopic signatures:

Absorption Spectrum: A new, sharp absorption peak appears at a lower energy (longer wavelength, typically around 435-440 nm for PFO) relative to the main absorption band of the glassy phase. This new peak is often accompanied by clear vibronic (vibrational) fine structure. nih.gov

Photoluminescence Spectrum: The emission spectrum also becomes red-shifted and better resolved, reflecting emission from the lower-energy, more conjugated β-phase sites. core.ac.uk

The presence of the β-phase acts as an energy trap for excitons. Excitons that are initially generated in the glassy phase can migrate to the lower-energy β-phase segments before emission occurs. aps.org While this can lead to changes in emission color, it can also have implications for device stability, as these aggregate sites have been implicated in the formation of undesirable green emission bands over time. researchgate.net The tendency to form aggregates can be controlled by factors such as solvent choice, temperature, and the chemical structure of the side chains and any comonomers.

Investigation of Solvation Dynamics Using Fluorene-Based Fluorescence Probes

Fluorene derivatives featuring an electron-donating group (like an amine) at one end and an electron-accepting group at the other exhibit a phenomenon known as solvatochromism. acs.orgresearchgate.net Solvatochromism is the change in the absorption or emission color of a dye in response to the polarity of its solvent environment. rsc.org This property makes these molecules powerful fluorescent probes for investigating the local polarity and dynamics of complex systems, such as biological membranes or polymer blends. rsc.orgnih.gov

The mechanism behind this effect is based on intramolecular charge transfer (ICT). Upon photoexcitation, there is a significant redistribution of electron density in the molecule, moving from the donor (amine) to the acceptor. This creates an excited state that has a much larger dipole moment than the ground state. acs.orgresearchgate.net

In a polar solvent, the solvent molecules will reorient themselves to stabilize this large excited-state dipole. This stabilization lowers the energy of the excited state. nih.gov The more polar the solvent, the greater the stabilization and the lower the energy of the emitted photon, resulting in a pronounced red-shift in the fluorescence spectrum. rsc.org The large spectral shifts observed for these probes allow for the characterization of the polarity of their microenvironment. nih.gov The study of the time-resolved spectral shifts of these probes can also provide information on the dynamics of solvent relaxation around the excited molecule, a process known as solvation dynamics. nih.govsigmaaldrich.com

The following table shows typical emission maxima for a solvatochromic fluorene probe in various solvents, illustrating the significant red-shift with increasing solvent polarity.

SolventDielectric Constant (ε)Emission Maximum (λ_em)
Cyclohexane2.0~410 nm
Toluene (B28343)2.4~425 nm
Dichloromethane (B109758)8.9~470 nm
Acetonitrile37.5~510 nm
Water80.1~544 nm

Table compiled from representative data for push-pull fluorene dyes. rsc.org

Applications in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Fluorene-based materials, derived from precursors like 9,9-dioctylfluorene, are particularly prominent in the development of OLEDs and PLEDs due to their high photoluminescent quantum yield, good thermal stability, and excellent solubility. ossila.comumich.edu These properties make them suitable for both the light-emitting layer and charge-transporting layers within the device architecture.

The development of efficient and stable blue-light-emitting materials remains a significant challenge in OLED technology for full-color displays. umich.edu Fluorene-based polymers and oligomers are leading candidates to address this issue. umich.edu The large bandgap of the 9,9-dioctylfluorene unit results in emission in the blue region of the spectrum. umich.edu

Research has focused on synthesizing oligomers that incorporate fluorenyl blocks with electron-donating and electron-withdrawing groups to facilitate the injection and transport of both holes and electrons, which is often difficult in large band-gap materials. umich.edu By varying the number of fluorene (B118485) units in these oligomers, the optical properties can be tuned. For instance, increasing the number of fluorene units from one to three can cause a blue-shift in the absorption and photoluminescence spectra. umich.edu

The performance of devices using these materials can be significant. In one study, solution-processed OLEDs using specific oligofluorene derivatives as the emitter achieved high external quantum efficiencies (EQE), as detailed in the table below. umich.edu

Emitter CompoundMaximum External Quantum Efficiency (EQE)Luminance at Max EQE (cd/m²)
D1 (1 Fluorene Unit)2.6%2175
D2 (2 Fluorene Units)6.1%496
D3 (3 Fluorene Units)4.5%408
Data sourced from studies on oligofluorene-based blue emitters. umich.edu

Blending poly(9,9-dioctyl-2,7-fluorene) (PFO) with electron-transporting materials is another strategy to improve color purity and efficiency in blue OLEDs. rsc.org This approach helps to balance charge injection and transport within the emissive layer, leading to more efficient recombination and light output.

Beyond their role as emitters, 9,9-dioctylfluorene derivatives are integral to the development of hole transport layers (HTLs). An efficient HTL facilitates the injection of holes from the anode and blocks electrons from reaching the anode, thereby confining charge recombination to the emissive layer and improving device efficiency. rug.nl

Copolymers incorporating 9,9-dioctylfluorene units with other moieties, such as N,N'-diphenyl-N,N'-bis(4-bromophenyl)-[1,1′-biphenyl]-4,4′-diamine, have been synthesized to create materials specifically for HTLs. rug.nl These copolymers often exhibit a lower ionization potential (around 5.0 eV) compared to pure polyfluorene (5.8 eV), which allows for more efficient hole injection from standard anodes like PEDOT:PSS. rug.nl

In another approach, blending a specific hole transport molecule, N-([1,1′-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)- phenyl)-9H-fluoren-2-amine (BCFN), into the emissive layer of a poly(9,9-dioctylfluorene) (PFO) based device significantly improved performance. researchgate.net The BCFN molecule possesses a suitable highest occupied molecular orbital (HOMO) energy level that reduces the hole injection barrier. researchgate.net Further improvements were seen when a dedicated HTL, consisting of a blend of Poly(N-vinylcarbazole) (PVK) and BCFN, was inserted between the anode and the emissive layer. This blended HTL effectively reduced exciton (B1674681) quenching and led to a maximum luminous efficiency of 4.31 cd/A with deep blue CIE coordinates of (0.17, 0.13). researchgate.net

Device ConfigurationMaximum Luminous Efficiency (LEmax)Turn-on Voltage (V)CIE Coordinates
PFO with BCFN blended in EML---------
PFO with PVK:BCFN HTL4.31 cd/A---(0.17, 0.13)
PFSO with PVK:BCFN HTL7.5 cd/A------
Blended PF-TD2PO1:BCFN EML6.20 cd/A3.0(0.15, 0.11)
Performance metrics for various blue PLEDs incorporating fluorene-based hole transport components. researchgate.net

Organic Photovoltaics (OPVs) and Polymer Solar Cells

In the realm of solar energy, 9,9-dioctylfluorene-based materials are used to construct the active layers and charge transport layers of organic photovoltaic devices. ossila.com Their function is to absorb sunlight to generate charge carriers (excitons) and efficiently transport these charges to the respective electrodes.

The active layer in an OPV is typically a bulk heterojunction (BHJ), which is a blend of a donor and an acceptor material. aimspress.com Conjugated polymers derived from 9,9-dioctylfluorene can act as the electron donor component in this blend. aimspress.comresearchgate.net The morphology of this active layer is crucial for device performance, as it dictates the efficiency of exciton dissociation and charge transport. onsager.cn

Researchers have synthesized novel donor-acceptor copolymers where a 9-alkylidene-9H-fluorene unit is incorporated into the polymer backbone. researchgate.net This modification from the standard sp³-hybridized carbon at the 9-position to an sp²-hybridized carbon promotes a more planar polymer conformation. This planarity facilitates closer packing of the polymer backbones in the solid state, which can enhance light absorption and charge transport. researchgate.net A polymer solar cell using one such material, PAFDTBT, blended with a fullerene acceptor (PC71BM), achieved a power conversion efficiency (PCE) of 6.2% with a high fill factor (FF) of 0.70. researchgate.net

The development of polymer fibril networks is another advanced strategy for controlling the active layer morphology. onsager.cn A conjugated polymer can be used to form a well-defined fibril structure, into which a non-fullerene acceptor is subsequently introduced. onsager.cn This method creates a robust morphology that leads to high device efficiency, reaching up to 16.5%. onsager.cn

In perovskite solar cells, a rapidly advancing class of OPVs, an HTL is essential for extracting holes and preventing charge recombination at the anode interface. d-nb.info While the standard HTM, Spiro-OMeTAD, is efficient, it typically requires chemical dopants to improve its conductivity, which can negatively affect the long-term stability of the device. researchgate.net This has driven research into dopant-free HTMs.

Fluorene-based polymers have emerged as promising candidates for dopant-free HTLs. A homopolymer, PFTPA, based on a polyfluorene backbone with 4,4-dimethoxytriphenylamine side chains, was designed for this purpose. mdpi.comnih.gov When used as a dopant-free HTL in air-processed inverted perovskite solar cells, PFTPA enabled a champion power conversion efficiency of 16.82%, significantly outperforming devices using the common PEDOT:PSS HTL (13.8%). mdpi.comnih.gov The PFTPA-based devices also demonstrated excellent long-term stability, retaining 91% of their initial efficiency after 1000 hours in ambient air. mdpi.comnih.gov The success was attributed to well-aligned energy levels, high hole mobility (1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹), and improved morphology at the perovskite/HTM interface. mdpi.com

HTM MaterialDopingDevice PCEStability (1000h in air)
PFTPADopant-Free16.82%91% retention
PEDOT:PSSDopant-Free13.8%---
Comparison of a fluorene-based dopant-free HTM with a standard material in inverted perovskite solar cells. mdpi.comnih.gov

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are key components for future flexible and printed electronics, such as RFID tags and electronic paper. acs.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. nih.gov

Materials derived from 9,9-dioctylfluorene are utilized as the organic semiconductor in OFETs. ossila.com The ability of fluorene-based molecules to self-assemble is a critical property for these applications. Research into self-assembled monolayer field-effect transistors (SAMFETs) has shown that phosphonic acid functionalized oligofluorenes can form well-ordered monolayers on aluminum oxide surfaces. uni-konstanz.de These monolayers create robust lateral charge transport pathways. uni-konstanz.de

Electrochromic Devices and Materials

Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties, such as color, when subjected to an electrical potential. Conjugated polymers containing fluorene units are widely investigated for electrochromic applications due to their high contrast ratios, fast switching speeds, and good stability. bohrium.com While 9,9-Dioctyl-9H-fluoren-2-amine itself is not typically the primary electrochromic material, it is a vital precursor in the synthesis of more complex electrochromic polymers.

The amine group on the fluorene ring can be utilized to synthesize donor-acceptor (D-A) type polymers. In these polymers, the fluorene unit, often functionalized with electron-donating groups, acts as the donor, while it is copolymerized with electron-accepting units. mdpi.com This D-A architecture allows for precise tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the material's color in different redox states. researchgate.net

Table 1: Electrochromic Properties of a Fluorene-Containing Copolymer

PropertyValue
Polymer StructureCopolymer of 9,9-dioctylfluorene and benzoselenadiazole
Color (Neutral State)Yellowish-Green
Color (Oxidized State)Blue/Gray
Switching Time (Coloration)~1.5 s
Switching Time (Bleaching)~1.0 s
Optical Contrast (%ΔT)>40% in the visible region

Note: This table presents typical data for a fluorene-based donor-acceptor polymer to illustrate the performance metrics achievable with materials derived from fluorene structures.

Chemical Sensors and Probes for Specific Analytes

The high fluorescence quantum yield of many fluorene derivatives makes them excellent candidates for the development of chemical sensors. researchgate.net The principle often relies on the modulation of the fluorescence intensity or wavelength upon interaction with a specific analyte. Materials derived from this compound are utilized in both fluorescence-based and electrical sensing platforms.

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET). In the context of chemical sensing, the interaction of an analyte with the fluorene-based sensor can initiate a quenching process, providing a detectable signal. acs.org

Fluorene-based conjugated polymers have been successfully employed for the highly sensitive detection of nitroaromatic explosives, such as 2,4,6-trinitrophenol (TNP). acs.org The sensing mechanism is often attributed to a combination of PET from the electron-rich polymer to the electron-deficient nitroaromatic compound and the inner filter effect. acs.org The amine functionality, as present in this compound, can enhance the interaction with certain analytes and influence the sensitivity and selectivity of the sensor.

The efficiency of fluorescence quenching can be described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

Where:

I₀ is the fluorescence intensity in the absence of the quencher.

I is the fluorescence intensity in the presence of the quencher.

Kₛᵥ is the Stern-Volmer quenching constant.

[Q] is the concentration of the quencher (analyte).

A higher Kₛᵥ value indicates a more efficient quenching process and thus a more sensitive sensor.

Table 2: Performance of a Fluorene-Based Polymer Sensor for TNP Detection

ParameterValue
Polymer BackboneFluorene-based conjugated polymer
Analyte2,4,6-Trinitrophenol (TNP)
Detection Limit3.2 pM
Quenching MechanismPhotoinduced Electron Transfer (PET) & Inner Filter Effect
Response Time< 1 minute

Note: This table illustrates the high sensitivity achievable with fluorene-based polymer sensors for trace analyte detection. acs.org

In addition to optical sensing, conjugated polymers derived from amine-functionalized fluorenes can be used as the active material in electrical sensors for the detection of trace vapors. These sensors typically operate as chemiresistors, where the conductivity of the polymer film changes upon exposure to the analyte vapor.

A notable example is the development of an electrical sensor for the ultratrace detection of nerve agent mimics, such as diethylchlorophosphate (DCP). nih.gov In this application, a novel amine-functionalized conjugated polymer, poly(3-(9,9-dioctyl-9H-fluoren-2-yl)benzene-1,2-diamine) (PFPDA), was synthesized. nih.gov The amine groups on the polymer backbone play a crucial role in the sensing mechanism through redox interactions with the organophosphate analytes. nih.gov This interaction leads to a significant change in the electrical current flowing through the device, allowing for rapid and sensitive detection.

Table 3: Characteristics of an Electrical Sensor Based on an Amine-Functionalized Fluorene Polymer

FeatureSpecification
Sensory MaterialPoly(3-(9,9-dioctyl-9H-fluoren-2-yl)benzene-1,2-diamine) (PFPDA)
Target AnalyteDiethylchlorophosphate (DCP)
Detection Limit5.88 ppb
Response Time3 seconds
Sensing MechanismRedox interaction between amine groups and analyte

Note: This table highlights the key performance metrics of an electrical sensor utilizing a polymer derived from a fluorene-amine structure. nih.gov

Emerging Research Directions and Future Perspectives

Development of Multifunctional Fluorene-Amine Derivatives

The amine functional group on the 9,9-dioctylfluorene backbone is a key feature that allows for the development of multifunctional materials. This reactive site serves as a gateway for introducing a wide array of chemical moieties, enabling the integration of multiple functionalities—such as electronic, optical, and biological properties—into a single molecular architecture.

Researchers are exploring the synthesis of derivatives where the amine group is used to attach chromophores, bioactive molecules, or moieties that promote self-assembly. For instance, the amine can be converted into an isothiocyanate, creating an amine-reactive probe. acs.orgnih.gov While this has been demonstrated on similar fluorene (B118485) backbones, applying this to 9,9-Dioctyl-9H-fluoren-2-amine could yield probes with high two-photon absorption cross-sections, making them ideal for advanced bioimaging applications like two-photon fluorescence microscopy. acs.orgnih.govnih.gov Such derivatives could function as fluorescent markers that "light up" upon conjugation with specific biomolecules, offering high chemical stability and tunable optical properties. nih.gov

Furthermore, the amine group facilitates the creation of donor-acceptor (D-A) type structures, which are fundamental to organic electronics. By reacting the amine (an electron donor) with various electron-accepting units, researchers can precisely tune the frontier molecular orbital (HOMO-LUMO) energy levels and, consequently, the optical and electronic properties of the resulting material. researchgate.net This approach could lead to the development of materials with applications ranging from electrochromic devices to organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Potential Multifunctional Derivatives of this compound and Their Applications

Derivative Class Functional Moiety Attached to Amine Potential Application Key Property
Bio-conjugates Peptides, Proteins (via isothiocyanate) Bioimaging, Biosensing Fluorescence, Biocompatibility
Donor-Acceptor Dyes Electron-withdrawing groups Organic Solar Cells, OLEDs Tunable bandgap, Charge transfer
Self-Assembling Systems Liquid crystalline units Nano-patterning, Anisotropic films Ordered molecular packing

Integration of this compound into Hybrid Organic-Inorganic Systems

The development of hybrid materials, which combine the processability and functional diversity of organic molecules with the high performance and stability of inorganic materials, is a major frontier in materials science. The amine group in this compound is an excellent anchor for interfacing with inorganic components like quantum dots (QDs) and perovskites.

In the realm of perovskite solar cells (PSCs), fluorene-based organic molecules are already being investigated as hole-transporting materials (HTMs) and interface modulators to improve device efficiency and stability. rsc.orgnih.govresearchgate.net The amine functionality on the fluorene core can act as a Lewis base, passivating defect sites (such as undercoordinated lead ions) on the perovskite surface, thereby reducing non-radiative recombination and enhancing device performance. rsc.org Derivatives of this compound could be designed to form a self-assembled monolayer at the perovskite/HTM interface, promoting efficient hole extraction and blocking electron leakage.

Similarly, the amine group can be used to covalently link the fluorene unit to the surface of inorganic semiconductor quantum dots. oceannanotech.com This creates a hybrid system where the fluorene molecule can act as a light-harvesting antenna, transferring energy to the quantum dot, or as a charge transport channel. Such fluorene-QD hybrids could find applications in next-generation displays, solid-state lighting, and photocatalysis. The ability to form stable covalent bonds via the amine group is crucial for the long-term operational stability of these hybrid devices. oceannanotech.com

Advanced Device Architectures Utilizing Fluorene-Amine Based Polymers

Polymers derived from this compound are poised to play a significant role in the fabrication of advanced electronic and optoelectronic devices. The inherent properties of the polyfluorene backbone, such as high charge carrier mobility and efficient blue emission, make it a material of choice for OLEDs and PLEDs (polymer light-emitting diodes). researchgate.netossila.com The inclusion of the amine group offers a route to create cross-linkable polymers. Upon thermal or photochemical activation, these polymers can form robust, insoluble networks, which is highly advantageous for fabricating multilayer devices without dissolving the underlying layers.

Beyond displays, these polymers are being explored for more advanced applications. The high fluorescence quantum yield and two-photon absorption capabilities of fluorene-amine derivatives make them suitable for use in organic solid-state lasers and optical data storage. nih.govresearchgate.net Furthermore, the amine functionality can be protonated or modified to create polymers that are sensitive to their chemical environment, opening up possibilities for chemical sensors and electronic noses. In these devices, the binding of an analyte to the amine sites would induce a measurable change in the polymer's conductivity or photoluminescence.

The combination of electronic conductivity and biological functionality also positions these materials as prime candidates for bioelectronics. For example, polymers could be used as the active layer in organic electrochemical transistors (OECTs) for detecting biological signals or as scaffolds for tissue engineering where electrical stimulation is required.

Exploration of Novel and Sustainable Synthetic Pathways and Catalytic Systems

As the demand for functional organic materials grows, so does the need for their synthesis to be efficient, cost-effective, and environmentally friendly. Current research is focused on moving away from traditional multi-step synthetic routes that often rely on harsh reagents and stoichiometric amounts of catalysts.

For the synthesis and modification of fluorene-amine compounds, several green chemistry approaches are being investigated. One promising direction is the use of "borrowing hydrogen" or "hydrogen autotransfer" catalysis for amination reactions. researchgate.netmdpi.com This method uses alcohols as alkylating agents and generates water as the only byproduct, offering a highly atom-economical and sustainable alternative to traditional methods using alkyl halides. researchgate.net Such catalytic systems could be applied to synthesize derivatives of this compound with high efficiency.

Another area of exploration is the use of photocatalysis for C-H bond functionalization. acs.org This would allow for the direct modification of the fluorene core or the amine group under mild conditions, using visible light as the energy source. This approach minimizes waste and avoids the need for pre-functionalized starting materials. For instance, heterogeneous photocatalysts could enable the amination or alkylation of fluorene precursors with high selectivity and catalyst recyclability. acs.org Research into base-catalyzed alkylation of the fluorene bridge (C9 position) using alcohols also presents a green route to modify the core structure. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Fluorene Amination

Methodology Reagents/Catalysts Byproducts Sustainability Aspect
Traditional Reduction SnCl₂, HCl Metal salts, Acidic waste High waste, harsh conditions
Borrowing Hydrogen Catalysis Ru or Ir catalysts, Alcohols Water High atom economy, benign byproduct

Computational Design and Predictive Modeling for Tailored Material Properties

In modern materials science, computational modeling is an indispensable tool for accelerating the discovery and optimization of new materials. Techniques like Density Functional Theory (DFT) allow researchers to predict the electronic and optical properties of molecules before they are synthesized, saving significant time and resources.

For derivatives of this compound, DFT calculations can be used to screen potential molecular designs for specific applications. chemrxiv.org For example, by modeling how different electron-accepting groups attached to the amine will affect the HOMO and LUMO energy levels, scientists can pre-select candidates that are likely to have the desired bandgap for a solar cell or the right emission color for an OLED. chemrxiv.org These studies can also predict key parameters such as charge mobility, exciton (B1674681) binding energy, and absorption/emission spectra.

Furthermore, computational modeling can provide insights into molecular conformation and packing in the solid state, which are critical for the performance of thin-film devices. Hirshfeld surface analysis, for example, can reveal the nature and extent of intermolecular interactions, helping to design molecules that will adopt favorable packing motifs for efficient charge transport. researchgate.net As computational methods become more powerful and accurate, the in-silico design of fluorene-amine based materials will become a standard first step in the development of new high-performance organic electronic devices.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9,9-Dioctyl-9H-fluoren-2-amine, and how can reaction yields be optimized?

  • Methodology :

  • Core Synthesis : Adapt protocols from analogous fluoren-2-amine derivatives. For example, coupling 2-aminofluorene with octyl halides via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos in toluene at 110–120°C .

  • Purification : Use column chromatography (hexane:ethyl acetate gradients) to isolate the product. For higher purity (>99%), recrystallize from ethanol or dichloromethane/hexane mixtures .

  • Yield Optimization : Monitor reaction progress via TLC. Increase equivalents of alkylating agents (e.g., 1.2–1.5 eq) and extend reaction times (24–48 hrs) to overcome steric hindrance from octyl groups.

    • Data Table :
ParameterConditionYield Range
CatalystPd(OAc)₂/Xantphos70–85%
SolventToluene
Temperature110–120°C
PurificationColumn chromatography (hexane:EA)90–99%

Q. How do the alkyl chain length (e.g., octyl vs. methyl) affect solubility and thermal stability?

  • Methodology :

  • Solubility : Compare solubility in organic solvents (e.g., THF, chloroform) via gravimetric analysis. Longer alkyl chains (octyl) enhance solubility in non-polar solvents due to increased hydrophobicity, whereas methyl derivatives require polar aprotic solvents (DMF, DMSO) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen. Dioctyl derivatives show higher decomposition temperatures (>300°C) compared to dimethyl analogs (~250°C) due to enhanced van der Waals interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm alkylation (e.g., δ 0.8–1.5 ppm for octyl CH₃/CH₂ groups) and aromatic proton environments (δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 419.3 for C₂₉H₃₉N).
  • FTIR : Identify amine N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the charge-transport properties of this compound in organic electronics?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to analyze frontier molecular orbitals (HOMO/LUMO) and reorganization energy (λ). Lower λ (<0.3 eV) indicates better hole/electron mobility .

  • Molecular Packing : Simulate crystal packing (Materials Studio) to assess π-π stacking distances. Dioctyl chains may disrupt stacking, reducing conductivity compared to planar derivatives .

    • Data Table :
PropertyValue (Dioctyl)Value (Dimethyl)
HOMO (eV)-5.2-5.4
LUMO (eV)-1.8-2.1
Reorganization Energy0.28 eV0.35 eV

Q. What experimental strategies resolve contradictions in reported fluorescence quantum yields for fluoren-2-amine derivatives?

  • Methodology :

  • Standardization : Measure quantum yields using an integrating sphere with a reference dye (e.g., quinine sulfate). Ensure solvent degassing to eliminate oxygen quenching .
  • Structural Analysis : Correlate fluorescence with alkyl substitution patterns. Bulky octyl groups may induce steric hindrance, reducing quantum yields compared to methyl analogs .

Q. How do alkyl substituents influence aggregation-induced emission (AIE) in fluoren-2-amine derivatives?

  • Methodology :

  • AIE Testing : Prepare THF/water mixtures (0–90% H₂O) and monitor photoluminescence (PL) intensity. Dioctyl derivatives may show weaker AIE due to suppressed molecular motion in aggregated states .
  • Time-Resolved Spectroscopy : Use transient absorption spectroscopy to compare excited-state lifetimes in solution vs. solid state.

Contradiction Analysis

Q. Why do some studies report conflicting solubility data for alkylated fluoren-2-amine derivatives?

  • Resolution :

  • Chain Length vs. Polarity : Longer alkyl chains (octyl) enhance solubility in non-polar solvents (hexane, toluene), while shorter chains (methyl) require polar solvents (DMF). Contradictions arise from inconsistent solvent selection .
  • Purity Impact : Impurities (e.g., unreacted starting materials) can artificially lower solubility. Validate purity via HPLC (>99%) before testing .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis.
  • Storage : Store in amber vials under inert gas (Ar/N₂) at 2–8°C to prevent oxidation .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA Category D).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.